molecular formula C19H18O6 B184138 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone CAS No. 110187-11-6

1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone

Cat. No.: B184138
CAS No.: 110187-11-6
M. Wt: 342.3 g/mol
InChI Key: AAANZTDKTFGJLZ-UHFFFAOYSA-N
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Description

1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone is a complex organic compound belonging to the class of polyketides. Polyketides are secondary metabolites produced by plants, fungi, and bacteria, and they exhibit a wide range of biological activities . This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a methoxy group, and a prenylated xanthone core.

Scientific Research Applications

1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex polyketides and other bioactive compounds.

    Biology: Studied for its role in plant defense mechanisms and its interactions with other biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.

Biochemical Analysis

Biochemical Properties

1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . The compound’s interactions with proteins such as kinases and transcription factors suggest its potential role in modulating cell signaling pathways and gene expression.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway . Additionally, this compound affects gene expression by regulating the activity of transcription factors, leading to changes in cellular metabolism and proliferation. Studies have shown that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can inhibit or activate enzymes, depending on the context, and alter gene expression by interacting with transcription factors . The compound’s ability to scavenge free radicals and reduce oxidative stress is attributed to its hydroxyl groups, which can donate hydrogen atoms to neutralize reactive oxygen species.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key metabolic processes and influence overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in certain tissues, such as the liver and kidneys, have been observed, suggesting its potential for targeted therapeutic applications . Additionally, its interactions with cellular transporters can influence its bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, its accumulation in the mitochondria has been linked to its role in modulating mitochondrial function and inducing apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone typically involves the use of polyketide synthase enzymes. These enzymes catalyze the formation of the polyketide backbone, which is then modified through various enzymatic reactions to introduce the hydroxyl, methoxy, and prenyl groups . The specific reaction conditions, such as temperature, pH, and solvent, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms that express the necessary polyketide synthase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the production of the target compound .

Chemical Reactions Analysis

Types of Reactions

1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out .

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted xanthones .

Mechanism of Action

The mechanism of action of 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other prenylated xanthones and polyketides, such as:

  • 1,3,6,8-Tetrahydroxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
  • 1,6,8-Trihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
  • 1,3,5,8-Tetrahydroxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one

Uniqueness

1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone is unique due to its specific arrangement of functional groups and its distinct biological activities. The presence of the methoxy group at the 3-position and the prenyl group at the 2-position differentiates it from other similar compounds and contributes to its unique properties .

Properties

IUPAC Name

1,5,8-trihydroxy-3-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-9(2)4-5-10-13(24-3)8-14-16(17(10)22)18(23)15-11(20)6-7-12(21)19(15)25-14/h4,6-8,20-22H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAANZTDKTFGJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C=CC(=C3O2)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556803
Record name 1,5,8-Trihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,5,8-Trihydroxy-3-methyl-2-prenylxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034182
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

110187-11-6
Record name 1,5,8-Trihydroxy-3-methoxy-2-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110187-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5,8-Trihydroxy-3-methoxy-2-prenylxanthone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110187116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5,8-Trihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5,8-TRIHYDROXY-3-METHOXY-2-PRENYLXANTHONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP7RT2A4Q3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,5,8-Trihydroxy-3-methyl-2-prenylxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034182
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

193 - 195 °C
Record name 1,5,8-Trihydroxy-3-methyl-2-prenylxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034182
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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